molecular formula C12H13BrFNO B14018377 (5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone

(5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B14018377
M. Wt: 286.14 g/mol
InChI Key: FGECOZNEMMOMNB-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C12H13BrFNO It is a derivative of phenylmethanone, where the phenyl ring is substituted with bromine, fluorine, and methyl groups, and the methanone group is bonded to a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-fluoro-3-methylbenzene and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 5-bromo-2-fluoro-3-methylbenzene is reacted with pyrrolidine in the presence of a base to form the desired product. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance the compound’s binding affinity to specific proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar in structure but with a methoxy group instead of a methyl group.

    (5-Bromo-2-fluoro-3-methylphenyl)(pyridin-3-yl)methanone: Similar but with a pyridinyl group instead of a pyrrolidinyl group.

Uniqueness

(5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone is unique due to the specific combination of substituents on the phenyl ring and the presence of the pyrrolidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H13BrFNO

Molecular Weight

286.14 g/mol

IUPAC Name

(5-bromo-2-fluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C12H13BrFNO/c1-8-6-9(13)7-10(11(8)14)12(16)15-4-2-3-5-15/h6-7H,2-5H2,1H3

InChI Key

FGECOZNEMMOMNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)N2CCCC2)Br

Origin of Product

United States

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